molecular formula C18H20FNO2 B5556683 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide

2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide

Cat. No. B5556683
M. Wt: 301.4 g/mol
InChI Key: GHURAHNXJBDFHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes starting from commercially available materials. For instance, a series of compounds including a structure similar to the target compound was synthesized from 3,4-Difluoronirobenzene, indicating a method that could potentially apply to our compound of interest. High yield and purity in these processes suggest an efficient synthetic route with minimal side reactions and byproducts (Loganathan Velupillai et al., 2015). Another example involves the development of a practical and efficient synthesis for a PPAR α/γ dual agonist, showcasing a stereoselective synthesis that could offer insights into synthesizing our compound with high yield and specificity (X. Qian et al., 2015).

Molecular Structure Analysis

Molecular structure characterization techniques, such as X-ray diffraction, IR, and UV/Vis spectroscopy, play a crucial role in confirming the structure of synthesized compounds. Studies employing these techniques have provided detailed insights into the molecular configurations, bonding, and electronic structures of related compounds, which are essential for understanding the molecular structure of our compound of interest (Ç. Albayrak & René Frank, 2010).

Chemical Reactions and Properties

Chemoselective reactions involving similar compounds have been explored, revealing the reactivity of different functional groups and providing a pathway to modify the compound for specific applications. For example, the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines from compounds with nucleophilic centres indicates the potential chemical versatility of our compound (C. Hajji et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, glass-transition temperatures, and thermal stability, are critical for the application of these compounds in materials science and pharmaceuticals. Studies have shown that related compounds exhibit good solubility in polar organic solvents and possess high glass-transition and decomposition temperatures, suggesting that our compound might also exhibit favorable physical properties for various applications (S. Hsiao et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under different conditions, are essential for understanding the potential applications and handling of the compound. For instance, the synthesis and characterization of compounds through reactions with electrophiles provide insights into the chemical stability and reactivity patterns that could be expected for our compound of interest (Renukadevi Patil et al., 2006).

Scientific Research Applications

Antipathogenic Activity

A study on thiourea derivatives, which includes structures similar to 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide, found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to grow in biofilms. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Kinase Inhibition for Cancer Treatment

Another research found that similar compounds have been used as selective Met kinase inhibitors, showing effectiveness in inhibiting tumor growth in certain cancer models. This indicates a potential application in cancer therapeutics (Schroeder et al., 2009).

Brown Adipose Tissue Activation

Compounds related to 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide have been identified as beta 3-adrenergic agonists, showing potential in stimulating brown adipose tissue and thermogenesis. This has implications for obesity treatment (Howe, Rao, Holloway, & Stribling, 1992).

Fluorescence Properties

Research on fluorescent “Off−On” behavior of aromatic amides, similar to 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide, shows their potential in developing new fluorophores for biological and chemical sensing applications (Morozumi, Anada, & Nakamura, 2001).

Beta-Adrenoceptor Activity

Studies on phenoxypropanolamines, structurally similar to 2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide, demonstrated their activity as beta-adrenoceptor antagonists, indicating potential applications in cardiovascular therapy (Machin et al., 1983).

Alzheimer's Disease Research

Similar compounds have been used in Alzheimer's disease research as molecular imaging probes for serotonin 1A receptors, aiding in the understanding of neurological changes in Alzheimer's patients (Kepe et al., 2006).

properties

IUPAC Name

2-[4-[2-(4-fluorophenoxy)ethyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-18(2,17(20)21)14-5-3-13(4-6-14)11-12-22-16-9-7-15(19)8-10-16/h3-10H,11-12H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHURAHNXJBDFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCOC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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